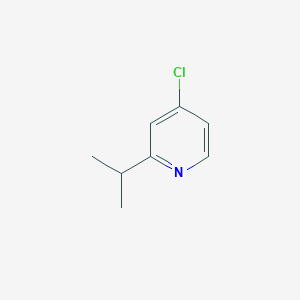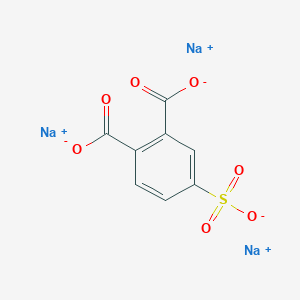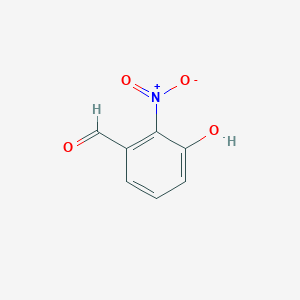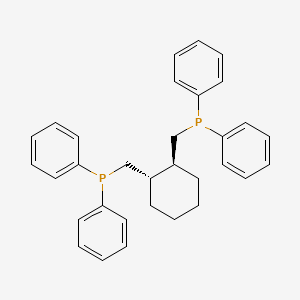
(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
Overview
Description
The compound “(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane” is a type of organophosphorus compound. These compounds are commonly used in a variety of applications, including as ligands in coordination chemistry and as reagents in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, disubstituted cyclohexanes like this one are often synthesized through reactions that introduce the desired substituents onto the cyclohexane ring .Physical And Chemical Properties Analysis
Without specific data, it’s difficult to provide an analysis of the physical and chemical properties of this compound .Scientific Research Applications
Catalytic Applications
- Asymmetric Hydroformylation : This compound has been utilized as a chiral ligand in rhodium-catalyzed asymmetric hydroformylation, showing significant stereoselectivity (Hayashi et al., 1979).
- Catalyst Activity in Methyl Propanoate Production : It has also shown remarkable differences in catalyst activity and selectivity in the production of methyl propanoate versus CO−ethylene copolymer with a series of palladium complexes (Knight et al., 2000).
- Catalytic Activity in Allylic Alkylation : This compound has been used in palladium(II) complexes for catalytic activity in allylic alkylation (Sauthier et al., 2000).
Chiral Recognition and Hydrogenation
- Chiral Recognition in Catalytic Hydrogenation : It's been applied in cationic rhodium(I) complexes for chiral recognition in the catalytic hydrogenation of α-acylaminoacrylic acids (Kashiwabara et al., 1980).
- Asymmetric Hydrogenation of Ketones : Ruthenium complexes using this compound have been effective in the asymmetric hydrogenation of ketones (Doherty et al., 2007).
Structural and Chemical Properties
- Study of Carbon Monoxide Insertion : The compound has been studied for its role in the carbon monoxide insertion into a platinum(II) carbon σ-bond (Bennett & Rokicki, 1983).
- Synthesis and Structural Characterization : Its synthesis, structural characterization, and applications in various chemical reactions have been extensively documented, such as in the formation of 1,2-dioxanes (Nishino et al., 1991).
Other Applications
- Asymmetric Transfer Hydrogenation : The compound's role in asymmetric transfer hydrogenation has been explored (Gao et al., 1996).
- Use in Photoreduction of Nitrogen : It's been employed in the photoreduction of molecular nitrogen using specific complexes (Dziȩgielewski et al., 1997).
Future Directions
properties
IUPAC Name |
[(1S,2S)-2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2/t27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHMFQJEUXFZSS-VSGBNLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505183 | |
| Record name | [(1S,2S)-Cyclohexane-1,2-diylbis(methylene)]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane | |
CAS RN |
70223-77-7 | |
| Record name | [(1S,2S)-Cyclohexane-1,2-diylbis(methylene)]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



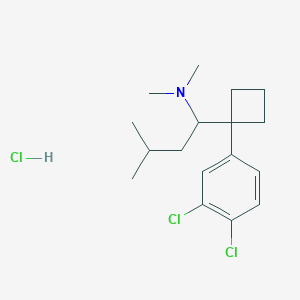
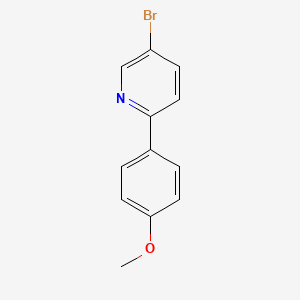


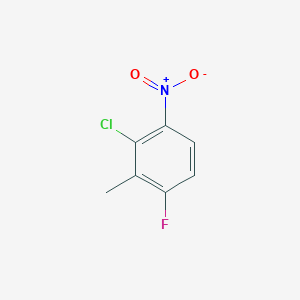
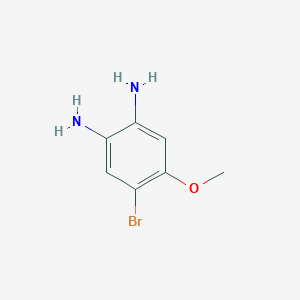
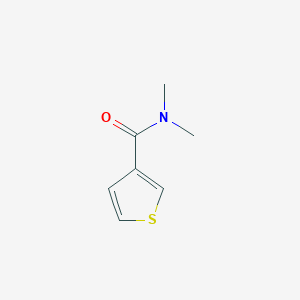
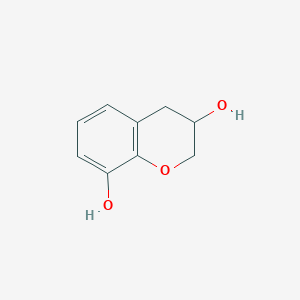
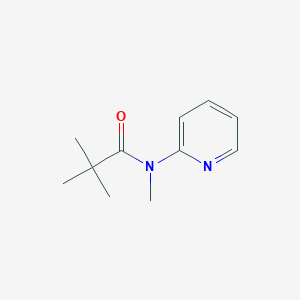
![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)
